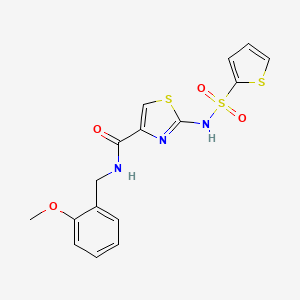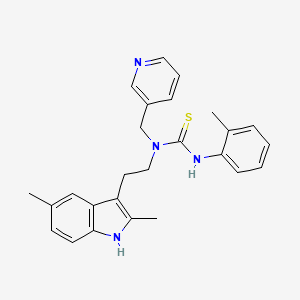
2-Methyloxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxetan-3-ol, also known as MOX, is a cyclic ether formed by the fusion of an oxetane ring with one methyl group, one hydroxyl group, and one methylene group as substituents . It has a molecular formula of C4H8O2 and a molecular weight of 88.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 . This indicates that the molecule consists of a four-membered oxetane ring with a methyl group attached to one carbon and a hydroxyl group attached to another carbon. Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .Physical and Chemical Properties Analysis
This compound is a yellow liquid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pheromone Precursor Synthesis
2-Methyloxetan-3-ol is relevant in the synthesis of sex pheromone precursors for various species of pine sawflies. The synthesis process involves the ring opening of epoxides followed by stereoselective acylation, producing biologically active stereoisomers specific to certain species (Hedenström et al., 2002).
Antimicrobial Applications
A novel class of copolyoxetanes with quaternary ammonium and PEG-like side chains, derived from methyloxetane compounds, demonstrates significant antimicrobial effectiveness. These compounds show promising results against Gram-positive and Gram-negative bacteria while maintaining good biocompatibility, indicating their potential as therapeutic agents (Chakrabarty et al., 2011).
Polymerization Research
The monomer Ethyl-3-(acryloyloxy)methyloxetane (EAO), containing an oxetane group, has been successfully polymerized via Atom Transfer Radical Polymerization (ATRP). This process is significant for the synthesis of polymers with specific properties, where the oxetane group's integrity is maintained (Singha et al., 2005).
Antioxidant Activity Studies
2-Methyl-1,3-benzoxazol-6-ol, structurally related to methyloxetane compounds, exhibits antioxidant effects. Its activity in the radical chain oxidation of organic compounds and interaction with various radicals has been studied, providing insights into its potential use in oxidative stress-related applications (Khizhan et al., 2011).
Sustainable Solvent Applications
2-Methyloxolane, derived from methyloxetane, is investigated as a bio-based solvent for the extraction of natural products. Its properties, such as solvent power, extraction efficiency, and environmental impacts, are compared with conventional solvents like hexane, highlighting its potential as a sustainable alternative in extraction processes (Rapinel et al., 2020).
Catalytic Process Optimization
The use of methyloxetane compounds in catalytic process development, particularly in alkyne hydrogenations, has been reviewed. This includes the optimization of catalysts and reactor designs, as exemplified in the case study of 2-methyl-3-butyn-2-ol hydrogenation (Crespo-Quesada et al., 2012).
Wirkmechanismus
Target of Action
It is known that alkyl-substituted cyclic ethers, such as 2-methyloxetan-3-ol, are intermediates formed during the low-temperature oxidation of hydrocarbons and biofuels .
Mode of Action
The mode of action of this compound involves its interaction with oxygen (O2) and hydroxyl radicals (OH). The reactions of this compound involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the oxidation of hydrocarbons and biofuels. The compound is involved in chain-propagating steps with OH . The subsequent reactions of this compound radicals involve a competition between ring opening and reaction with O2 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the oxidation of hydrocarbons and biofuels . The compound’s reactions can lead to the formation of various products, including methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, oxidation experiments on 2-methyloxetane were conducted at two temperatures (650 K and 800 K) under pseudo-first-order conditions to facilitate R + O2 reactions .
Safety and Hazards
Zukünftige Richtungen
The experimental and computational results underscore that reactions of cyclic ethers like 2-Methyloxetan-3-ol are inherently more complex than currently prescribed in chemical kinetic models utilized for combustion . This suggests that future research could focus on improving these models to better account for the complexity of these reactions .
Biochemische Analyse
Biochemical Properties
It is known that alkyl-substituted cyclic ethers like 2-Methyloxetan-3-ol are intermediates formed in abundance during the low-temperature oxidation of hydrocarbons and biofuels via a chain-propagating step with OH
Cellular Effects
It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled . This suggests that this compound may have adverse effects on cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that reactions of cyclic ether radicals like this compound involve a competition between ring opening and reaction with O2 . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
The compound is recommended to be stored at room temperature , suggesting that it has a certain degree of stability. Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
As an alkyl-substituted cyclic ether, it is known to be involved in the low-temperature oxidation of hydrocarbons and biofuels
Eigenschaften
IUPAC Name |
2-methyloxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRYZBFFWBCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2577701.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)
![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)


![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)


![N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2577722.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
